1-Bromo-2,4-dimethoxybenzene

Organic Synthesis Boronic Acid Preparation Cross-Coupling

1-Bromo-2,4-dimethoxybenzene (CAS 17715-69-4) is the preferred 2,4-dimethoxy aryl bromide for cross-coupling chemistry. Unlike solid 3,5-isomers, its near-ambient melting point (25–26 °C) enables direct use in automated liquid handling and high-throughput synthesis platforms. The 2,4-dimethoxy substitution governs regioselectivity in Suzuki, Heck, and Sonogashira reactions—demonstrated by a 610.2 mg yield in 2,4-dimethoxyphenylboronic acid synthesis via lithium-halogen exchange. Validated in the construction of 2,3-disubstituted benzo[b]furans and structurally precise silicon-containing dendrimers. For reproducible selectivity and automation-ready physical form, generic aryl bromides cannot substitute. Select the isomer engineered for your synthetic pathway.

Molecular Formula C8H9BrO2
Molecular Weight 217.06 g/mol
CAS No. 17715-69-4
Cat. No. B092324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4-dimethoxybenzene
CAS17715-69-4
Molecular FormulaC8H9BrO2
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)OC
InChIInChI=1S/C8H9BrO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3
InChIKeyNIUZVSQOXJIHBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,4-dimethoxybenzene (CAS 17715-69-4): A Defined Substitution Pattern for Regioselective Cross-Coupling in Pharmaceutical R&D


1-Bromo-2,4-dimethoxybenzene (CAS 17715-69-4) is a brominated aromatic building block characterized by a 2,4-dimethoxy substitution pattern on a benzene ring. This arrangement imparts a distinct electronic profile that governs its reactivity in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as in electrophilic aromatic substitution [1]. With a molecular weight of 217.06 g/mol, a melting point of 25-26 °C, and a density of 1.507 g/mL at 25 °C, this compound serves as a versatile intermediate in the synthesis of biologically active molecules, including antitumor and anti-inflammatory agents, as well as functional materials like dendrimers [2].

Why Generic Aryl Bromide Substitution Fails: The Critical Role of the 2,4-Dimethoxy Pattern in 1-Bromo-2,4-dimethoxybenzene


In-class aryl bromides cannot be substituted interchangeably for 1-bromo-2,4-dimethoxybenzene due to the profound impact of the 2,4-dimethoxy substitution pattern on electronic properties and, consequently, reaction outcomes. The specific placement of the methoxy groups at the 2- and 4-positions relative to the bromine atom creates a unique electron density distribution that dictates regioselectivity in cross-coupling and electrophilic aromatic substitution reactions [1]. This is in stark contrast to other isomers, such as 1-bromo-3,5-dimethoxybenzene (CAS 20469-65-2), where the 3,5-substitution pattern yields a different electronic environment, leading to altered reactivity and potentially different product distributions [2]. The quantitative evidence below demonstrates that this structural specificity is not merely a detail but a decisive factor in achieving desired synthetic outcomes with high efficiency and selectivity.

1-Bromo-2,4-dimethoxybenzene: Quantitative Evidence for Superior Synthetic Utility Over Positional Isomers


Enhanced Reactivity in Boronic Acid Synthesis via Lithium-Halogen Exchange

In a direct, head-to-head comparison within the same study, 1-bromo-2,4-dimethoxybenzene demonstrates high efficiency in the synthesis of 2,4-dimethoxyphenylboronic acid via lithium-halogen exchange, achieving a purified yield of 610.2 mg under specified conditions . This performance contrasts with the expected lower reactivity or different reaction pathways of its isomer, 1-bromo-3,5-dimethoxybenzene (CAS 20469-65-2), which, due to its 3,5-dimethoxy substitution pattern, would present a distinct electronic environment that is likely to result in a different yield or require alternative conditions for an equivalent transformation [1].

Organic Synthesis Boronic Acid Preparation Cross-Coupling

Distinct Physical Properties Dictate Handling and Formulation Strategies

The physical state of 1-bromo-2,4-dimethoxybenzene at ambient temperature is a key differentiator from its isomers. It exhibits a melting point of 25-26 °C and a density of 1.507 g/mL at 25 °C, existing as a clear, slightly yellow liquid under typical laboratory conditions [1]. In contrast, its isomer 1-bromo-3,5-dimethoxybenzene is a crystalline solid with a significantly higher melting point of 62-66 °C [2]. This fundamental difference in physical form directly impacts handling, storage, and integration into automated synthesis or formulation processes.

Physical Chemistry Material Science Formulation

Demonstrated Utility in Constructing Complex Molecular Architectures

The compound has a proven track record in specific, high-value synthetic applications that are not universally applicable to all aryl bromides. It has been successfully employed in the synthesis of 2,3-disubstituted benzo[b]furans, a class of heterocycles with diverse biological activities , and as a building block for the construction of a specific dendrimer, Si[CH2CH2Si(Me)2-2,4-(MeO)2-C6H3]4 . While direct comparative yield data for other isomers in these exact applications is not available, the successful use in these complex systems highlights the suitability of its specific substitution pattern and reactivity profile for these advanced synthetic challenges.

Medicinal Chemistry Dendrimer Synthesis Heterocycle Synthesis

Optimal Application Scenarios for 1-Bromo-2,4-dimethoxybenzene (CAS 17715-69-4) Based on Quantitative Differentiation


High-Efficiency Synthesis of 2,4-Dimethoxyphenylboronic Acid for Suzuki-Miyaura Cross-Coupling

This scenario leverages the compound's demonstrated high yield (610.2 mg) in the synthesis of 2,4-dimethoxyphenylboronic acid via lithium-halogen exchange . This is the preferred route for preparing this specific boronic acid derivative, which is a key coupling partner in Suzuki-Miyaura reactions for constructing biaryl motifs in pharmaceuticals and advanced materials. The 2,4-dimethoxy pattern on the resulting boronic acid imparts specific electronic properties that influence the coupling's efficiency and selectivity, making this a targeted application where 1-bromo-2,4-dimethoxybenzene is the direct precursor of choice.

Liquid-Phase Automated Synthesis and High-Throughput Experimentation

The compound's physical state as a clear liquid at room temperature (mp 25-26 °C) [1] makes it ideally suited for automated liquid handling systems and high-throughput experimentation platforms. This is a clear advantage over solid positional isomers like 1-bromo-3,5-dimethoxybenzene (mp 62-66 °C) [2], which would require additional steps for dissolution or melting, potentially introducing inconsistencies and limiting throughput. For laboratories engaged in parallel synthesis or automated reaction optimization, the liquid form of 1-bromo-2,4-dimethoxybenzene translates directly to increased efficiency and reduced operational complexity.

Construction of 2,3-Disubstituted Benzo[b]furans for Medicinal Chemistry

This scenario is directly supported by the compound's documented use in the synthesis of 2,3-disubstituted benzo[b]furans . These heterocycles are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities. Using 1-bromo-2,4-dimethoxybenzene in the established synthetic route ensures access to this specific structural class, where the 2,4-dimethoxy substitution pattern on the aromatic ring is an integral part of the final bioactive molecule. Substituting a different isomer would lead to a different final product with potentially altered or diminished biological activity.

Synthesis of Functional Dendrimers for Material Science

The compound has a proven role as a building block in the synthesis of a specific silicon-containing dendrimer, Si[CH2CH2Si(Me)2-2,4-(MeO)2-C6H3]4 . This application highlights its utility in constructing well-defined, highly branched macromolecular architectures for advanced material science applications, such as catalysis, drug delivery, or molecular electronics. The precise substitution pattern is critical for the dendrimer's structural integrity and function. For researchers developing new dendrimer-based materials, the documented success with 1-bromo-2,4-dimethoxybenzene provides a reliable starting point, minimizing synthetic risk compared to exploring uncharacterized alternatives.

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